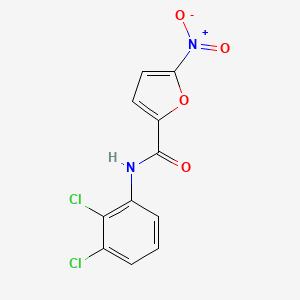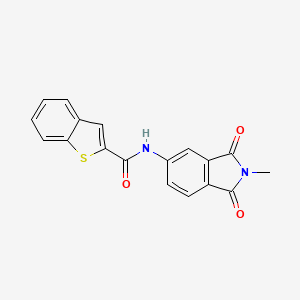
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, also known as MOL-5441, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. MOL-5441 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
作用机制
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development and tissue regeneration, as well as in cancer and other diseases. The Wnt/β-catenin signaling pathway is activated in many types of cancer, including colon cancer, breast cancer, and liver cancer. By inhibiting this pathway, N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of tumor growth in animal models of cancer. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to reduce the expression of genes involved in the Wnt/β-catenin signaling pathway, including c-Myc and cyclin D1.
实验室实验的优点和局限性
The advantages of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its high purity and high yield, as well as its specificity for the Wnt/β-catenin signaling pathway. However, the limitations of using N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further optimization of its synthesis and delivery.
未来方向
There are several future directions for the study of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide, including:
1. Further optimization of its synthesis and delivery to improve its efficacy and reduce its toxicity.
2. Clinical trials to evaluate its safety and efficacy as a therapeutic agent for cancer and other diseases.
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis.
4. Study of its mechanism of action and interaction with other signaling pathways.
5. Development of combination therapies with other drugs to enhance its efficacy and reduce the risk of drug resistance.
合成方法
The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 2-aminobenzothiophene with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-2-aminobenzothiophene, which is then reacted with 2-methyl-1,3-dioxoisoindoline to form N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide. The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been optimized to yield high purity and high yield.
科学研究应用
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer and other diseases. Preclinical studies have shown that N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to inhibit tumor growth in animal models of cancer.
属性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBDJPPHQDBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)

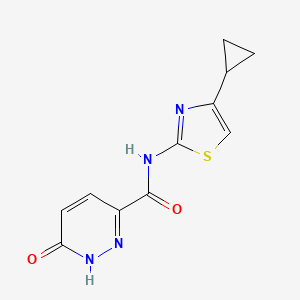
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)

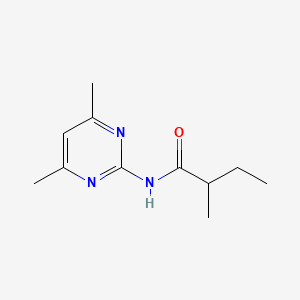
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
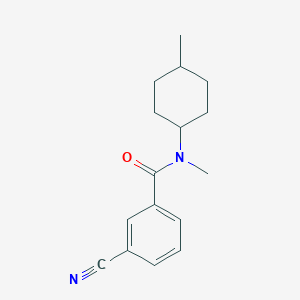
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
